Tepotinib

Description

Structure

3D Structure

Properties

IUPAC Name |

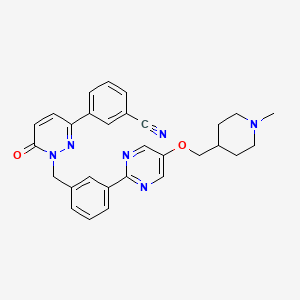

3-[1-[[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]methyl]-6-oxopyridazin-3-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N6O2/c1-34-12-10-21(11-13-34)20-37-26-17-31-29(32-18-26)25-7-3-5-23(15-25)19-35-28(36)9-8-27(33-35)24-6-2-4-22(14-24)16-30/h2-9,14-15,17-18,21H,10-13,19-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHYMHWXQRWRBKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)COC2=CN=C(N=C2)C3=CC=CC(=C3)CN4C(=O)C=CC(=N4)C5=CC=CC(=C5)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70149132 | |

| Record name | Tepotinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70149132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1100598-32-0 | |

| Record name | Tepotinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1100598320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tepotinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15133 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tepotinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70149132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[1-[[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]methyl]-6-oxopyridazin-3-yl]benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEPOTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IJV77EI07 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tepotinib: A Deep Dive into a Selective MET Tyrosine Kinase Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Tepotinib is a potent and highly selective, orally bioavailable inhibitor of the MET tyrosine kinase, a receptor whose aberrant activation is a key driver in various cancers. Approved for the treatment of adult patients with metastatic non-small cell lung cancer (NSCLC) harboring MET exon 14 (METex14) skipping alterations, this compound represents a significant advancement in precision oncology. This technical guide provides an in-depth overview of this compound's mechanism of action, preclinical pharmacology, clinical efficacy, and pharmacokinetic profile. Detailed experimental methodologies and visual representations of key pathways are included to support further research and development in the field of MET-targeted therapies.

The MET Signaling Pathway and this compound's Mechanism of Action

The MET proto-oncogene encodes a receptor tyrosine kinase (RTK) that plays a crucial role in normal cellular processes, including embryonic development, cell proliferation, motility, and wound healing.[1][2][3] The only known ligand for the MET receptor is Hepatocyte Growth Factor (HGF).[4]

1.1. Canonical MET Signaling

Under normal physiological conditions, the HGF/MET signaling pathway is tightly regulated.[2] The binding of HGF to the extracellular domain of MET induces receptor dimerization and subsequent autophosphorylation of key tyrosine residues (Tyr-1234 and Tyr-1235) within the intracellular kinase domain.[5] This activation creates docking sites for various downstream signaling proteins, including GRB2, GAB1, and SRC, which in turn activate critical intracellular cascades such as the RAS-MAPK and PI3K-AKT-mTOR pathways.[1][3][6] These pathways are fundamental for cell proliferation, survival, and migration.[1][6]

1.2. Dysregulation in Cancer

In many cancers, the MET pathway is aberrantly activated through several mechanisms, including MET gene amplification, overexpression, or activating mutations, such as METex14 skipping alterations.[6][7] This sustained, ligand-independent signaling drives tumorigenesis, angiogenesis, and metastasis.[2][4] The METex14 skipping mutation results in the loss of a regulatory domain, leading to reduced degradation of the MET protein and its constitutive activation.[5]

1.3. This compound's Inhibitory Action

This compound is a selective, ATP-competitive, type Ib inhibitor of MET.[7][8] It binds to the intracellular kinase domain of the MET receptor, preventing its autophosphorylation and subsequent activation of downstream signaling.[9][10] This blockade effectively abrogates the oncogenic signals driven by MET alterations, leading to the inhibition of tumor cell growth, proliferation, and survival.[10][11]

Figure 1: The HGF/MET signaling pathway and the inhibitory mechanism of this compound.

Preclinical Pharmacology

This compound's activity has been extensively characterized in preclinical models, demonstrating its high potency and selectivity for the MET kinase.

2.1. Biochemical and Cellular Activity

In biochemical assays, this compound is a potent inhibitor of MET kinase activity.[7] It shows strong activity against both wild-type MET and MET variants with oncogenic alterations, including METex14 skipping.[11] In cellular assays, this compound selectively inhibits the viability of cancer cell lines with MET gene amplification, while having a significantly lower effect on cells without such alterations.[7]

| Parameter | Value | Assay Type | Cell Line / System | Source(s) |

| MET Kinase IC₅₀ | 1.7 - 4 nM | Biochemical Kinase Assay | Recombinant Human MET | [7][12][13] |

| Cell Viability IC₅₀ | 6 nM | Cellular Metabolic Activity | MKN-45 (MET-amplified) | [7] |

| Cell Viability IC₅₀ | 3 µM | Cellular Metabolic Activity | SNU-16 (non-MET-amplified) | [7] |

| MET Phosphorylation IC₅₀ | 9 nM | Cellular Assay | EBC-1 Cells | [12] |

| HGF-induced MET Phos. IC₅₀ | 6 nM | Cellular Assay | A549 Cells | [12] |

Table 1: In Vitro Potency of this compound.

2.2. Kinase Selectivity Profile

This compound was designed to be highly selective for MET to minimize off-target effects. Its selectivity has been confirmed against large panels of kinases.[7] At clinically relevant concentrations (e.g., 0.1 µmol/L), this compound almost completely inhibits MET activity (≥99%) with minimal impact on other kinases. Significant inhibition of other kinases, such as TrkA and TrkC, was only observed at much higher, supratherapeutic concentrations (≥1 µmol/L).[7]

2.3. In Vivo Antitumor Activity

In vivo studies using xenograft models of human cancers with MET alterations have demonstrated dose-dependent antitumor activity.[7] Oral administration of this compound led to significant and sustained inhibition of MET phosphorylation in tumors and resulted in tumor regression, including in models of gastric carcinoma and NSCLC.[12] Notably, this compound has also been shown to penetrate the blood-brain barrier and exhibit strong antitumor activity in orthotopic brain metastasis models.[7]

Clinical Efficacy in NSCLC with METex14 Skipping

The pivotal Phase II VISION study (NCT02864992) established the efficacy and safety of this compound in patients with advanced or metastatic NSCLC harboring METex14 skipping alterations, leading to its regulatory approval.[14][15]

3.1. VISION Study Design

VISION is a multicenter, non-randomized, open-label, multicohort study.[15] Eligible patients received this compound at a dose of 500 mg (450 mg active moiety) once daily until disease progression or unacceptable toxicity.[14][15] The primary endpoint was the objective response rate (ORR) as determined by a blinded independent review committee.[16]

3.2. Efficacy Results

This compound demonstrated durable clinical activity in both treatment-naïve and previously treated patients. The data presented below is from the final analysis that supported the traditional FDA approval.[15][17]

| Efficacy Endpoint | Treatment-Naïve Patients (n=164) | Previously Treated Patients (n=149) | Source(s) |

| Objective Response Rate (ORR) | 57% (95% CI: 49-65) | 45% (95% CI: 37-53) | [15][17] |

| Median Duration of Response (mDOR) | 46.4 months (95% CI: 13.8-NE) | 12.6 months (95% CI: 9.5-18.5) | [16][18] |

| Responders with DOR ≥12 months | 40% | 36% | [15][17] |

Table 2: Summary of Clinical Efficacy from the VISION Trial.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound supports once-daily oral dosing.

| PK Parameter | Value | Condition | Source(s) |

| Administration | 450 mg (active moiety) once daily | Oral, with food | [15][19] |

| Absolute Bioavailability | 71.6% | Fed state | [20][21] |

| Time to Peak (Tₘₐₓ) | ~8 hours | Fed state | [20][21] |

| Half-life (t₁/₂) | ~32 hours | - | [20][21] |

| Volume of Distribution (Vz/F) | 1,038 L | Geometric Mean | [10][20] |

| Plasma Protein Binding | ~98% | - | [10][20] |

| Metabolism | Primarily by CYP3A4 and CYP2C8 | - | [10][20] |

| Excretion | Feces (~85%), Urine (~13.6%) | 45% unchanged in feces, 7% in urine | [20] |

Table 3: Pharmacokinetic Properties of this compound.

This compound exposure increases proportionally with doses up to 450 mg.[20] A high-fat, high-calorie meal increases exposure, and it is recommended to be taken with food.[15][20] No clinically significant effects on its pharmacokinetics were observed based on age, race, sex, or mild to moderate renal or hepatic impairment.[20]

Experimental Protocols

The following sections outline generalized methodologies for key experiments used to characterize selective MET tyrosine kinase inhibitors like this compound.

5.1. In Vitro MET Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on MET kinase activity.

Principle: A recombinant MET kinase domain is incubated with a peptide substrate and ATP (often radiolabeled, e.g., [γ-³³P]-ATP). The kinase transfers the phosphate group to the substrate. The amount of phosphorylated substrate is measured, and the inhibition by the test compound is calculated.

General Protocol:

-

Add kinase buffer, recombinant MET kinase, and varying concentrations of this compound to a 96-well plate.

-

Initiate the reaction by adding a mixture of the peptide substrate and [γ-³³P]-ATP.

-

Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.[16]

-

Stop the reaction and transfer the contents to a filter plate that captures the phosphorylated substrate.

-

Wash the plate to remove unincorporated ATP.

-

Measure the radioactivity on the filter using a scintillation counter.

-

Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value using non-linear regression.

5.2. Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture after treatment with the inhibitor.

Principle: The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells. A reagent containing luciferase and its substrate is added to the cells. The luciferase reaction uses ATP from viable cells to produce a luminescent signal that is proportional to the number of living cells.[21]

General Protocol:

-

Seed cancer cells (e.g., MET-amplified MKN-45) in a 96-well opaque-walled plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubate for a specified period (e.g., 48-72 hours).

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium).[6]

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate cell viability relative to the vehicle control and determine the IC₅₀ value.

References

- 1. meliordiscovery.com [meliordiscovery.com]

- 2. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Imaging of c-Met Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. page-meeting.org [page-meeting.org]

- 5. Liquid and Tissue Biopsies for Identifying MET Exon 14 Skipping NSCLC: Analyses from the Phase II VISION Study of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. Western Blot Protocol | Proteintech Group [ptglab.com]

- 10. salud.grupotriples.com [salud.grupotriples.com]

- 11. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. promega.com [promega.com]

- 18. ascopubs.org [ascopubs.org]

- 19. In vitro kinase assay [protocols.io]

- 20. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 21. bpsbioscience.com [bpsbioscience.com]

The Precision Strike of Tepotinib: An In-Depth Technical Guide to its Impact on MET Phosphorylation and Downstream Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of tepotinib, a potent and highly selective mesenchymal-epithelial transition (MET) tyrosine kinase inhibitor. It delves into the core mechanism of action, focusing on its profound effects on MET phosphorylation and the subsequent modulation of critical downstream signaling pathways. This document synthesizes preclinical and clinical data to offer a detailed resource for professionals in oncology research and drug development.

Introduction to this compound and the MET Signaling Axis

The MET receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), undergoes dimerization and autophosphorylation at key tyrosine residues (Tyr1234, Tyr1235, Tyr1349, and Tyr1356) within its kinase domain and C-terminal tail.[1][2] This activation initiates a cascade of downstream signaling events, primarily through the phosphatidylinositol 3-kinase (PI3K)/AKT and RAS/mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell proliferation, survival, migration, and invasion.[1][3] Dysregulation of MET signaling, through mechanisms such as MET exon 14 (METex14) skipping mutations or MET amplification, is a key oncogenic driver in various cancers, notably non-small cell lung cancer (NSCLC).[2][3]

This compound is a small molecule inhibitor that selectively binds to the ATP-binding pocket of the MET kinase domain, effectively preventing its autophosphorylation and subsequent activation.[3][4] This targeted inhibition forms the basis of its therapeutic efficacy in MET-driven malignancies.

Quantitative Analysis of this compound's Inhibitory Activity

This compound demonstrates potent and selective inhibition of MET phosphorylation and downstream signaling components. The following tables summarize its inhibitory concentrations (IC50) across various cell lines and experimental conditions.

| Cell Line | MET Alteration | Target | IC50 (nmol/L) | Experimental Condition | Reference |

| EBC-1 | MET amplification | p-MET (Y1234/1235) | 9.2 | Constitutive Activation | [1] |

| EBC-1 | MET amplification | p-Gab1 (Y627) | 3.4 | Constitutive Activation | [1] |

| EBC-1 | MET amplification | p-AKT (S473) | Low nanomolar | Constitutive Activation | [1] |

| EBC-1 | MET amplification | p-ERK1/2 (T202/Y204) | Sub-nanomolar | Constitutive Activation | [1] |

| Hs746T | METex14 skipping & amplification | p-MET | Low nanomolar | Constitutive Activation | [1] |

| A549 | MET wild-type | p-MET (Y1234/1235) | 5.4 | HGF Stimulation | [1] |

| GTL-16 | MET amplification | p-MET | 2.9 | Constitutive Activation | [1] |

| SNU-5 | MET amplification | p-MET | Not specified | Constitutive Activation | [1] |

Table 1: In Vitro Inhibitory Concentration (IC50) of this compound on MET Phosphorylation and Downstream Effectors.

| Assay Type | Cell Line | MET Alteration | IC50 (nmol/L) | Reference |

| Biochemical Flash-Plate Assay | Recombinant Human MET Kinase Domain | N/A | 1.7 - 1.8 | [1] |

| Cell Viability (MTT Assay) | MKN-45 | MET amplification | < 1 | [5] |

Table 2: Biochemical and Cell Viability IC50 of this compound.

Visualizing this compound's Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the MET signaling pathway and the inhibitory action of this compound.

Caption: The MET signaling pathway, initiated by HGF binding and leading to cell proliferation and migration.

Caption: this compound's inhibitory effect on MET autophosphorylation, blocking downstream signaling.

Detailed Experimental Protocols

This section outlines the key experimental methodologies used to characterize the effects of this compound.

Western Blot Analysis for Protein Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation status of MET and its downstream signaling proteins (e.g., AKT, ERK, Gab1).

Protocol:

-

Cell Culture and Treatment: Seed cancer cell lines (e.g., EBC-1, Hs746T) in appropriate culture medium. Once confluent, treat the cells with varying concentrations of this compound (typically in the nanomolar range) for a specified duration (e.g., 2-24 hours). For HGF-dependent models (e.g., A549), serum-starve the cells before treatment with this compound, followed by stimulation with recombinant HGF.

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a bicinchoninic acid (BCA) protein assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of MET, AKT, ERK, and Gab1 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on the metabolic activity and viability of cancer cells.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of this compound concentrations for a specified period (e.g., 72 hours).

-

MTT Incubation: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., NSCLC patient-derived xenografts or established cell lines) into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Monitor tumor growth. Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

-

This compound Administration: Administer this compound orally at specified doses (e.g., 10-100 mg/kg) daily. The control group receives a vehicle solution.

-

Tumor Measurement: Measure tumor volume regularly using calipers.

-

Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumors can be excised for pharmacodynamic analysis, such as western blotting to assess the in vivo inhibition of MET phosphorylation.

Apoptosis Assay (TUNEL Assay)

Objective: To detect DNA fragmentation characteristic of apoptosis in cells treated with this compound.

Protocol:

-

Cell Treatment and Fixation: Treat cells with this compound as described for the western blot protocol. After treatment, fix the cells in 4% paraformaldehyde.

-

Permeabilization: Permeabilize the fixed cells with a detergent solution (e.g., Triton X-100).

-

TdT-Mediated dUTP Nick End Labeling (TUNEL): Incubate the cells with a TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP analog. TdT incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA.

-

Microscopy: Visualize the apoptotic cells using a fluorescence microscope. The nuclei of apoptotic cells will exhibit bright fluorescence.

Mechanisms of Resistance to this compound

Despite the efficacy of this compound, acquired resistance can emerge. Understanding these mechanisms is critical for developing subsequent lines of therapy.

On-Target Resistance: Secondary MET Mutations

Secondary mutations within the MET kinase domain can interfere with this compound binding. Commonly observed resistance mutations include alterations at residues D1228 and Y1230 .[6][7] These mutations can sterically hinder the binding of type I MET inhibitors like this compound.

Off-Target Resistance: Bypass Signaling Pathways

The activation of alternative signaling pathways can bypass the MET blockade and promote tumor cell survival. Key bypass mechanisms include:

-

EGFR and KRAS Activation: Amplification or activating mutations in EGFR and KRAS can reactivate the MAPK and PI3K/AKT pathways independently of MET.[8][9]

-

Activation of Other Receptor Tyrosine Kinases (RTKs): Upregulation and activation of other RTKs, such as AXL and the ERBB family of receptors, can provide alternative routes for downstream signaling.

Caption: Mechanisms of resistance to this compound, including on-target mutations and bypass signaling.

Conclusion

This compound is a highly effective and selective inhibitor of the MET receptor tyrosine kinase. Its ability to potently block MET phosphorylation and downstream signaling provides a strong rationale for its use in cancers with MET pathway dysregulation. This technical guide has provided a detailed overview of its mechanism of action, quantitative inhibitory data, key experimental methodologies for its evaluation, and an understanding of potential resistance mechanisms. This information serves as a valuable resource for the ongoing research and development of targeted therapies in oncology.

References

- 1. The Preclinical Pharmacology of this compound—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of this compound Hydrochloride Hydrate? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apoptosis Protocols | USF Health [health.usf.edu]

- 8. Resistance of Lung Cancer to EGFR-Specific Kinase Inhibitors: Activation of Bypass Pathways and Endogenous Mutators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Case report: Success of this compound therapy in overcoming resistance to osimertinib in a patient with EGFR-mutant lung adenocarcinoma with a potential acquired MET exon 14 skipping mutation - PMC [pmc.ncbi.nlm.nih.gov]

Tepotinib for MET-Amplified Solid Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical and clinical research on tepotinib, a highly selective MET inhibitor, for the treatment of MET-amplified solid tumors. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals working in the field of oncology and targeted therapy.

Introduction to MET Amplification and this compound

The MET proto-oncogene encodes a receptor tyrosine kinase (RTK) that, upon binding its ligand, hepatocyte growth factor (HGF), activates several downstream signaling pathways crucial for cell proliferation, survival, migration, and invasion.[1][2] Aberrant MET signaling, often driven by gene amplification, is a key oncogenic driver in a variety of solid tumors, including non-small cell lung cancer (NSCLC), and is associated with a poor prognosis.[3][4]

This compound (Tepmetko®) is an oral, potent, and highly selective small molecule inhibitor of MET.[5][6] It effectively blocks MET phosphorylation and subsequent downstream signaling, thereby inhibiting the growth and survival of MET-dependent tumor cells.[7][8] this compound has demonstrated significant clinical activity in patients with MET-amplified solid tumors, leading to its investigation and approval in specific cancer types.[9][10]

The MET Signaling Pathway and this compound's Mechanism of Action

MET receptor activation triggers a cascade of intracellular signaling events. The primary pathways involved are the RAS-MAPK pathway, which regulates cell proliferation, and the PI3K-AKT-mTOR pathway, which is critical for cell survival and growth.[1][11] Other pathways, such as the SRC and β-catenin signaling pathways, also contribute to the invasive and metastatic potential of cancer cells.[1][2]

This compound exerts its therapeutic effect by binding to the ATP-binding pocket of the MET kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[12][13] This targeted inhibition leads to the suppression of tumor growth and induction of apoptosis in MET-dependent cancer cells.

Clinical Efficacy of this compound in MET-Amplified Solid Tumors

The clinical development of this compound has demonstrated its efficacy in patients with MET-amplified solid tumors, particularly in NSCLC. The pivotal Phase II VISION trial (NCT02864992) evaluated this compound in patients with advanced NSCLC harboring MET alterations, with Cohort B specifically focusing on MET amplification.[4][14] Additionally, the Phase II INSIGHT trial (NCT01982955) investigated this compound in combination with gefitinib for EGFR-mutant NSCLC with acquired resistance due to MET amplification.[15]

Clinical Trial Data Summary

The following tables summarize the key efficacy data from these clinical trials.

Table 1: Efficacy of this compound Monotherapy in MET-Amplified NSCLC (VISION Cohort B) [4][9][14]

| Endpoint | Overall Population (n=24) | First-Line (n=7) | Second-Line (n=11) | Third-Line (n=6) |

| Objective Response Rate (ORR) | 41.7% (95% CI: 22.1-63.4) | 71.4% (95% CI: 29.0-96.3) | 27.3% (95% CI: 6.0-61.0) | 33.3% (95% CI: 4.3-77.7) |

| Complete Response (CR) | 4.2% (1 patient) | - | - | - |

| Disease Control Rate (DCR) | 45.8% (95% CI: 25.6-67.2) | - | - | - |

| Median Duration of Response (DOR) | 14.3 months (95% CI: 2.8-NE) | 14.3 months (95% CI: 2.8-NE) | Not Estimable | Not Estimable |

| Median Progression-Free Survival (PFS) | 4.2 months (95% CI: 1.4-15.6) | - | - | - |

| Median Overall Survival (OS) | 7.5 months (95% CI: 4.0-15.6) | 14.3 months (95% CI: 4.0-NE) | 7.5 months (95% CI: 1.9-24.0) | 2.6 months (95% CI: 0.6-NE) |

| NE: Not Estimable |

Table 2: Efficacy of this compound plus Gefitinib in MET-Amplified, EGFR-Mutant NSCLC (INSIGHT Trial) [16][15]

| Endpoint | This compound + Gefitinib (n=12) | Chemotherapy (n=7) | Hazard Ratio (HR) (90% CI) |

| Median Progression-Free Survival (PFS) - Investigator Assessment | 16.6 months (90% CI: 8.3-22.1) | 4.2 months (90% CI: 1.4-7.0) | 0.13 (0.04-0.43) |

| Median Progression-Free Survival (PFS) - Independent Review | 19.3 months (90% CI: 5.6-22.1) | 4.2 months (90% CI: 1.4-7.0) | 0.16 (0.05-0.52) |

| Median Overall Survival (OS) | 37.3 months (90% CI: 21.1-52.1) | 13.1 months (90% CI: 3.3-22.6) | 0.10 (0.02-0.36) |

| Objective Response Rate (ORR) | 66.7% | 42.9% | - |

| Median Duration of Response (DOR) | 19.9 months | 2.8 months | - |

Experimental Protocols

The following sections detail the key methodologies employed in the clinical trials evaluating this compound for MET-amplified tumors.

Patient Selection and Biomarker Assessment

VISION Trial (Cohort B): [4][9]

-

Inclusion Criteria: Patients with locally advanced or metastatic NSCLC with high-level MET amplification detected by a liquid biopsy assay (Guardant360®). High-level MET amplification was defined as a gene copy number (GCN) of ≥2.5 in circulating tumor DNA (ctDNA). Patients had an ECOG performance status of 0 or 1 and had received 0-2 prior lines of therapy. EGFR/ALK wild-type status was required.

-

Biomarker Assessment: MET amplification was prospectively determined using a ctDNA-based next-generation sequencing (NGS) assay.

-

Inclusion Criteria: Patients with EGFR-mutant NSCLC who had progressed on prior EGFR TKI therapy and had MET amplification.

-

Biomarker Assessment: MET amplification was determined by fluorescence in situ hybridization (FISH) on tumor tissue.

Dosing and Administration

In the VISION and INSIGHT trials, this compound was administered orally at a dose of 500 mg (containing 450 mg of the active moiety) once daily.[4][9][15]

Efficacy and Safety Assessment

-

Efficacy: The primary endpoint in the VISION trial was the objective response rate (ORR) as assessed by an independent review committee according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).[4] Secondary endpoints included duration of response (DOR), progression-free survival (PFS), and overall survival (OS).[4]

-

Safety: Adverse events were monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).

Mechanisms of Resistance to this compound

As with other targeted therapies, acquired resistance to this compound can develop. Identified mechanisms of resistance include:

-

On-target resistance: Acquired mutations in the MET kinase domain, such as D1228 and Y1230 mutations, can interfere with this compound binding.[17][18]

-

Bypass signaling: Activation of alternative signaling pathways, such as the RAS-MAPK pathway, can circumvent MET inhibition and promote tumor cell survival.[19][20]

Further research is ongoing to better understand and overcome these resistance mechanisms, potentially through combination therapies.[19]

Conclusion

This compound has demonstrated significant and durable clinical activity in patients with MET-amplified solid tumors, particularly in NSCLC. Its high selectivity for MET offers a targeted therapeutic approach for this patient population with a generally manageable safety profile. The ongoing research into resistance mechanisms and potential combination strategies will be crucial for optimizing the use of this compound and improving patient outcomes in the long term. This guide provides a foundational understanding for professionals engaged in the continued development and application of this important targeted therapy.

References

- 1. mdpi.com [mdpi.com]

- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. onclive.com [onclive.com]

- 4. ascopubs.org [ascopubs.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The Preclinical Pharmacology of this compound—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. What is the mechanism of this compound Hydrochloride Hydrate? [synapse.patsnap.com]

- 9. targetedonc.com [targetedonc.com]

- 10. FDA approves this compound for metastatic non-small cell lung cancer | FDA [fda.gov]

- 11. Understanding and Targeting MET Signaling in Solid Tumors - Are We There Yet? [jcancer.org]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Case report: Success of this compound therapy in overcoming resistance to osimertinib in a patient with EGFR-mutant lung adenocarcinoma with a potential acquired MET exon 14 skipping mutation [frontiersin.org]

- 14. This compound in patients with non-small cell lung cancer with high-level MET amplification detected by liquid biopsy: VISION Cohort B - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Randomized Trial of this compound Plus Gefitinib versus Chemotherapy in EGFR-Mutant NSCLC with EGFR Inhibitor Resistance Due to MET Amplification: INSIGHT Final Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cancernetwork.com [cancernetwork.com]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Foretinib can overcome common on-target resistance mutations after capmatinib/tepotinib treatment in NSCLCs with MET exon 14 skipping mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. This compound in Non-Small-Cell Lung Cancer with MET Exon 14 Skipping Mutations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Primary Resistance Mechanisms Against Tepotinib

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core primary resistance mechanisms to Tepotinib, a selective MET tyrosine kinase inhibitor (TKI). This compound is approved for the treatment of adult patients with metastatic non-small cell lung cancer (NSCLC) harboring mesenchymal-epithelial transition (MET) exon 14 (METex14) skipping alterations.[1][2] Understanding the intrinsic factors that limit its efficacy is crucial for optimizing patient selection, developing rational combination therapies, and designing next-generation inhibitors.

This compound: Mechanism of Action

This compound is a highly selective, oral, type Ib MET inhibitor that competitively binds to the ATP-binding pocket of the MET kinase domain.[3][4] This action prevents MET autophosphorylation and the subsequent activation of downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are critical for tumor cell proliferation, survival, and invasion.[2][5][6] In NSCLC with METex14 skipping mutations, the regulatory domain encoded by exon 14 is lost. This impairs the ubiquitin-mediated degradation of the MET protein, leading to its accumulation and sustained, ligand-independent activation, rendering the cancer cells dependent on MET signaling.[7] this compound effectively inhibits this aberrant signaling, leading to tumor regression in susceptible models.[8][9]

References

- 1. oncologynewscentral.com [oncologynewscentral.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound [drugcentral.org]

- 4. Case report: Success of this compound therapy in overcoming resistance to osimertinib in a patient with EGFR-mutant lung adenocarcinoma with a potential acquired MET exon 14 skipping mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C29H28N6O2 | CID 25171648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Spotlight on this compound and Capmatinib for Non-Small Cell Lung Cancer with MET Exon 14 Skipping Mutation - PMC [pmc.ncbi.nlm.nih.gov]

Tepotinib's Activity in Tumors with MET Exon 14 Skipping Mutations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism, clinical activity, and experimental basis for the use of tepotinib, a highly selective MET tyrosine kinase inhibitor (TKI), in the treatment of tumors harboring MET exon 14 (METex14) skipping mutations. The information is compiled from key clinical trials, preclinical studies, and biomarker analyses to serve as a comprehensive resource for professionals in the field of oncology drug development.

Introduction: The Role of MET in Oncology

The Mesenchymal-Epithelial Transition (MET) proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, Hepatocyte Growth Factor (HGF), activates downstream signaling pathways crucial for cell proliferation, survival, and motility.[1] Dysregulation of the MET pathway is a known oncogenic driver in various cancers, including Non-Small Cell Lung Cancer (NSCLC).[2] One such alteration, occurring in approximately 3-4% of NSCLC cases, is the MET exon 14 skipping mutation.[3] This mutation leads to a dysfunctional MET receptor with impaired degradation, resulting in its accumulation and sustained, ligand-independent activation of oncogenic signaling.[1]

This compound is an oral, potent, and highly selective MET inhibitor designed to counteract this aberrant signaling.[4][5] It has demonstrated robust and durable clinical activity in patients with METex14 skipping NSCLC, leading to its approval in several countries for this indication.[4][6]

Mechanism of Action

The METex14 Skipping Mutation

MET exon 14 encodes the juxtamembrane domain of the MET receptor, which contains a tyrosine residue (Y1003) that serves as a binding site for the E3 ubiquitin ligase, CBL.[1] The binding of CBL initiates the ubiquitination and subsequent degradation of the MET receptor, acting as a natural brake on signaling. Mutations affecting the splice sites of exon 14 lead to its exclusion during mRNA processing. The resulting MET protein lacks the CBL binding site, which impairs its degradation, leading to increased receptor stability, accumulation, and constitutive activation of downstream pathways like RAS/RAF/MEK/ERK and PI3K/AKT/mTOR.[1]

This compound's Inhibitory Action

This compound is a Type Ib MET inhibitor that binds to the ATP-binding pocket of the MET kinase domain, preventing its phosphorylation and subsequent activation. This action effectively blocks both HGF-dependent and -independent MET signaling, thereby inhibiting the downstream pathways that drive tumor growth, proliferation, and survival in MET-dependent cancer cells.

Clinical Efficacy: The VISION Trial

The pivotal Phase II VISION trial (NCT02864992) is a single-arm, open-label, multicenter study that evaluated the efficacy and safety of this compound (500 mg, equivalent to 450 mg active moiety, once daily) in patients with advanced/metastatic NSCLC harboring METex14 skipping alterations.[4][6][7] The study comprised multiple cohorts, with Cohorts A and C designed to assess the primary endpoint of objective response rate (ORR) by an independent review committee (IRC).[6]

Patient Demographics and Baseline Characteristics

The VISION trial enrolled a large population of patients with METex14 skipping NSCLC, who are typically older than those with other oncogenic drivers.[6][7]

| Characteristic | Combined Cohorts A & C (N=313)[7] |

| Median Age, years (range) | 72 (41-94) |

| Gender, n (%) | |

| Female | 159 (50.8%) |

| Male | 154 (49.2%) |

| ECOG Performance Status, n (%) | |

| 0 | 82 (26.2%) |

| 1 | 231 (73.8%) |

| Smoking History, n (%) | |

| Current/Former Smoker | 149 (47.6%) |

| Prior Lines of Therapy, n (%) | |

| 0 (First-line) | 164 (52.4%) |

| ≥1 (Previously Treated) | 149 (47.6%) |

| Baseline Brain Metastases, n (%) | 23 (in Cohort A, N=152)[8] |

Table 1: Baseline characteristics of patients in the VISION trial (Cohorts A & C).

Efficacy Data

This compound has demonstrated robust and durable clinical activity, particularly in the first-line setting, with long-term follow-up data supporting its efficacy.[7][9]

| Efficacy Endpoint | Overall Population (N=313)[7][9] | First-Line (1L) (n=164)[7][9] | Second/Later-Line (2L+) (n=149)[7][9] |

| ORR, % (95% CI) | 51.4 (45.8–57.1) | 57.3 (49.4–65.0) | 45.0 (36.8–53.3) |

| Median DOR, months (95% CI) | 18.0 (12.4–46.4) | 46.4 (13.8–NE) | 12.6 (9.5–18.5) |

| Median PFS, months (95% CI) | 11.2 (9.5-13.8) | 12.6 (9.7–17.7) | 10.9 (8.1-12.4) |

| Median OS, months (95% CI) | 20.3 (16.9-24.3) | 21.3 (14.2–25.9) | 19.1 (14.8-23.4) |

Table 2: Long-term efficacy outcomes from the VISION trial (Cohorts A & C). CI: Confidence Interval; DOR: Duration of Response; NE: Not Estimable; ORR: Objective Response Rate; OS: Overall Survival; PFS: Progression-Free Survival.

Activity in Patients with Brain Metastases

This compound has also shown meaningful systemic and intracranial activity in patients with baseline brain metastases.[8] In a retrospective analysis of 15 evaluable patients from VISION Cohort A using RANO-BM criteria, 13 achieved intracranial disease control.[8] Among 7 patients with measurable brain lesions, 5 had a partial intracranial response.[8] The systemic efficacy in patients with brain metastases was consistent with the overall trial population, with an ORR of 47.8% and a median DOR of 9.5 months.[8]

Safety and Tolerability

This compound has a manageable safety profile. The most common treatment-related adverse events (TRAEs) are generally mild to moderate.[7][10]

| Adverse Event (Any Grade) | Frequency (%) in Safety Population (N=313)[7][9] | Grade ≥3 Frequency (%)[7][9] |

| Peripheral Edema | 67.1 | 11.2 |

| Nausea | 29.7 | 1.0 |

| Diarrhea | 28.1 | 1.3 |

| Increased Creatinine | 25.9 | 0.3 |

| Hypoalbuminemia | 23.9 | 5.5 |

| Increased ALT/AST | 12.2 | 3.1 |

Table 3: Common treatment-related adverse events (TRAEs) in the VISION trial.

Management of adverse events often involves supportive care. For grade 3 AEs, treatment interruption (for up to 21 days) followed by a dose reduction to 225 mg once daily is recommended.[10] Permanent discontinuation is advised for grade 4 AEs or grade 3 events lasting longer than 21 days.[10] Proactive monitoring for peripheral edema is crucial, with early consideration of treatment interruption or dose modification.[5][10]

Experimental Protocols and Methodologies

The identification of patients with METex14 skipping mutations is critical for treatment with this compound. The VISION trial utilized both liquid biopsy (circulating tumor DNA) and tissue biopsy for patient selection.[11]

Detection of METex14 Skipping Mutations

A multi-platform approach is often necessary for the robust detection of the diverse genomic alterations that can lead to METex14 skipping.

5.1.1 Tissue Biopsy Analysis

-

Sample Preparation : Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (typically 4-5 micrometers thick) are used.

-

Nucleic Acid Extraction : DNA and/or RNA are extracted from the tumor tissue using commercially available kits optimized for FFPE samples.

-

DNA-Based Next-Generation Sequencing (NGS) :

-

Method : Targeted gene panels using either amplicon-based or hybrid-capture-based library construction are employed. These panels must be designed to cover not only exon 14 but also the flanking intronic regions, including the 3' splice acceptor site of intron 13 and the 5' splice donor site of intron 14, where mutations often occur.[12][13]

-

Principle : This method identifies the underlying genomic mutations (point mutations, insertions, deletions) that disrupt the splice sites and are predicted to cause exon 14 skipping.[13]

-

-

RNA-Based Analysis (NGS or RT-PCR) :

-

Method : RNA is reverse-transcribed to cDNA. For NGS, an RNA-based panel is used. For RT-PCR, primers are designed to specifically amplify the junction of exon 13 and exon 15.[3][14]

-

Principle : This is a more direct method that confirms the actual skipping event at the transcript level by detecting the fusion of exon 13 to exon 15.[13] RNA-based methods have shown higher detection rates compared to DNA-based assays alone, as they can capture skipping events caused by a wide variety of, or even unknown, DNA alterations.[3][13]

-

5.1.2 Liquid Biopsy (cfDNA/ctDNA) Analysis

-

Sample Collection : Peripheral blood is collected in specialized tubes (e.g., Streck Cell-Free DNA BCT) to stabilize cell-free DNA (cfDNA).

-

Plasma Separation : Plasma is separated from whole blood via centrifugation.

-

ctDNA Extraction : Circulating tumor DNA (ctDNA) is extracted from the plasma.

-

NGS Analysis : A targeted NGS panel, such as the Guardant360 73-gene panel used in the VISION trial, is used to sequence the ctDNA.[15] This method detects the same types of DNA alterations as tissue-based DNA NGS and is a valuable, less invasive option for mutation detection.[16]

MET Protein Expression by Immunohistochemistry (IHC)

While not the primary method for identifying METex14 skipping, IHC can assess the level of MET protein expression.

-

Antibody : A common antibody used is the anti-Total c-MET (SP44) rabbit monoclonal antibody.[17]

-

Procedure :

-

FFPE tissue sections are deparaffinized and rehydrated.

-

Antigen retrieval is performed, often using a citrate buffer (pH 6.0) under heat.[18]

-

Sections are incubated with the primary antibody (e.g., SP44).

-

A detection system (e.g., VENTANA ultraView) with a secondary antibody and chromogen (like DAB) is used for visualization.[17]

-

-

Scoring : Expression is often evaluated using an H-score, which combines staining intensity (0-3+) and the percentage of positive tumor cells. A score of 2+ or 3+ in ≥50% of tumor cells is typically defined as MET protein overexpression.[17]

Mechanisms of Resistance to this compound

Despite the durable responses, resistance to MET TKIs, including this compound, eventually develops. Resistance can be categorized as on-target (involving the MET gene itself) or off-target (activation of bypass signaling pathways).

On-Target Resistance

-

Secondary MET Kinase Domain Mutations : Acquired mutations in the MET kinase domain, such as D1228 and Y1230, can interfere with this compound binding.[19]

-

MET Gene Amplification : Amplification of the mutant METex14 allele can increase the amount of the target protein, overcoming the inhibitory effect of the drug.[19]

Off-Target Resistance

-

Bypass Pathway Activation : The most common resistance mechanism involves the activation of alternative signaling pathways that bypass the need for MET signaling.

-

RAS-MAPK Pathway Alterations : Co-occurring or acquired alterations, such as KRAS mutations or amplification, can drive tumor growth independently of MET.[19][20]

-

PI3K Pathway Alterations : Mutations in PIK3CA or loss of PTEN can also confer resistance.

-

Other RTK Activation : Acquired amplification of other receptor tyrosine kinases, like EGFR or HER3, can provide an alternative growth signal.[19]

-

References

- 1. This compound Phase II in NSCLC Harboring MET Alterations (VISION) [clin.larvol.com]

- 2. Correlation between MET Gene Copy Number by Silver in Situ Hybridization and Protein Expression by Immunohistochemistry in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Landscape of MET Exon 14 Skipping Mutations in Patients With Lung Cancer Identified by Next-Generation Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Treatment in Patients With MET Exon 14-Skipping Non-Small Cell Lung Cancer: Long-term Follow-up of the VISION Phase 2 Nonrandomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: Management of Adverse Events in Patients With MET Exon 14 Skipping Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 7. asco.org [asco.org]

- 8. ascopubs.org [ascopubs.org]

- 9. ascopubs.org [ascopubs.org]

- 10. This compound: Guidance for oncology nurses on management of adverse events in patients with MET exon 14 skipping non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cancernetwork.com [cancernetwork.com]

- 12. ascopubs.org [ascopubs.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Robust home brew fragment sizing assay for detection of MET exon 14 skipping mutation in non–small cell lung cancer patients in resource constrained community hospitals [jpatholtm.org]

- 15. Primary efficacy and biomarker analyses from the VISION study of this compound in patients (pts) with non-small cell lung cancer (NSCLC) with <em>MET</em>ex14 skipping. - ASCO [asco.org]

- 16. mskcc.org [mskcc.org]

- 17. Immunohistochemistry (IHC) [bio-protocol.org]

- 18. Immunohistochemistry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 19. aacrjournals.org [aacrjournals.org]

- 20. This compound in Non-Small-Cell Lung Cancer with MET Exon 14 Skipping Mutations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Establishing Tepotinib-Resistant Cell Line Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tepotinib is a potent and highly selective MET tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in patients with non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping mutations.[1][2][3] As with other targeted therapies, the development of acquired resistance is a significant clinical challenge. To facilitate the investigation of resistance mechanisms and the development of novel therapeutic strategies to overcome them, robust preclinical models are essential. This document provides detailed protocols for establishing this compound-resistant cell line models in vitro and summarizes key findings related to resistance mechanisms.

Data Presentation: In Vitro Models of Acquired this compound Resistance

The following tables summarize the characteristics of this compound-resistant cell lines developed from various cancer cell lines. These models are critical for studying the molecular underpinnings of resistance.

| Cell Line | Cancer Type | Parental IC50 (this compound) | Resistant Clone(s) | Fold Increase in IC50 | Key Resistance Mechanisms | Reference |

| EBC-1 | NSCLC (MET amplification) | ~10 nM | EBC1-TR1, EBC1-TR2 | >10 | Activation of EGFR, AXL, and downstream MAPK/AKT pathways | [1][4] |

| Hs746T | Gastric Cancer (MET exon 14 skipping) | ~5 nM | Hs746T-TR | >10 | Activation of EGFR, AXL, and downstream MAPK/AKT pathways | [1][4] |

| MKN45 | Gastric Cancer (MET amplification) | Not specified | Not specified | 10x greater than parental | Not specified | [5] |

| KATO II | Gastric Cancer (MET amplification) | Not specified | Not specified | 10x greater than parental | Not specified | [5] |

Note: IC50 values can vary between studies and experimental conditions.

Experimental Protocols

Protocol 1: Establishment of this compound-Resistant Cell Lines by Continuous Exposure

This protocol describes the generation of acquired resistance to this compound by culturing cancer cell lines in the presence of gradually increasing concentrations of the drug.[1][6][7][8][9]

Materials:

-

Parental cancer cell line of interest (e.g., EBC-1, Hs746T)

-

Complete cell culture medium (specific to the cell line)

-

This compound (prepare a stock solution in DMSO)

-

Cell culture flasks/plates

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

-

Cell viability assay kit (e.g., MTT, CellTiter-Glo®)

-

Cryopreservation medium

Procedure:

-

Determine the initial IC50 of the parental cell line:

-

Plate the parental cells at an appropriate density in 96-well plates.

-

Treat the cells with a range of this compound concentrations for 72 hours.

-

Perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50).

-

-

Initiate resistance induction:

-

Culture the parental cells in their complete medium containing this compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits growth by 10-20%).[9]

-

Maintain the cells in this drug concentration, changing the medium every 2-3 days.

-

-

Dose escalation:

-

Once the cells resume a stable growth rate comparable to the parental cells in the absence of the drug, increase the concentration of this compound by 1.5- to 2-fold.[9]

-

Monitor the cells closely for signs of widespread cell death. If a significant die-off occurs, reduce the drug concentration to the previous level until the cells recover.

-

Repeat this stepwise increase in drug concentration. This process can take several months.[7][10]

-

-

Establishment and characterization of resistant clones:

-

Once cells are able to proliferate in a significantly higher concentration of this compound (e.g., >1 µM or at least 10-fold higher than the parental IC50), consider them resistant.[5]

-

Isolate single-cell clones from the resistant population using limited dilution or cloning cylinders to ensure a homogenous population.

-

Expand the resistant clones and confirm their resistance by re-evaluating the IC50 of this compound. A significant shift in the IC50 compared to the parental line confirms resistance.

-

Cryopreserve aliquots of the resistant cell lines at various passages.

-

-

Molecular and functional characterization:

-

Investigate the underlying mechanisms of resistance using techniques such as Western blotting (to assess protein expression and phosphorylation), next-generation sequencing (to identify genetic alterations), and phospho-receptor tyrosine kinase (RTK) arrays.

-

Protocol 2: Phospho-Receptor Tyrosine Kinase (RTK) Array

This protocol is used to identify the activation of alternative signaling pathways in this compound-resistant cells.

Materials:

-

Parental and this compound-resistant cell lysates

-

Human Phospho-RTK Array Kit (e.g., from R&D Systems)

-

Detection reagents (as provided in the kit)

-

Chemiluminescence imaging system

Procedure:

-

Prepare cell lysates:

-

Culture parental and resistant cells to 70-80% confluency.

-

Lyse the cells using the lysis buffer provided in the kit, supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

Array incubation:

-

Follow the manufacturer's instructions for blocking the array membranes.

-

Incubate the membranes with equal amounts of protein from the parental and resistant cell lysates overnight at 4°C.

-

-

Detection:

-

Wash the membranes to remove unbound protein.

-

Incubate with the provided detection antibodies (e.g., anti-phospho-tyrosine-HRP).

-

Wash the membranes again and apply the chemiluminescent substrate.

-

-

Data analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the spot intensities and compare the phosphorylation status of various RTKs between the parental and resistant cells. Increased phosphorylation of specific RTKs (e.g., EGFR, AXL) in the resistant cells suggests their involvement in bypass signaling.[1]

-

Visualizations: Signaling Pathways and Experimental Workflow

Caption: Workflow for generating this compound-resistant cell lines.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound in Non-Small-Cell Lung Cancer with MET Exon 14 Skipping Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancernetwork.com [cancernetwork.com]

- 4. SHP2 Inhibition Influences Therapeutic Response to this compound in Tumors with MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Culture Academy [procellsystem.com]

- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Western Blot for p-MET Analysis Following Tepotinib Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing a Western blot to analyze the phosphorylation of the MET receptor (p-MET) in response to treatment with Tepotinib, a potent and selective MET inhibitor.

Introduction

This compound is a tyrosine kinase inhibitor that targets the MET receptor, a key driver in various cancers.[1] Aberrant MET signaling, often due to MET amplification or mutations leading to exon 14 skipping, can lead to uncontrolled cell proliferation, survival, and migration.[1] this compound effectively inhibits MET autophosphorylation, thereby blocking downstream signaling pathways.[1][2] This protocol outlines a reliable method to quantify the inhibition of MET phosphorylation at tyrosines 1234 and 1235 (p-MET Tyr1234/1235) using Western blotting, a fundamental technique for assessing the pharmacodynamic effects of MET inhibitors like this compound.

MET Signaling Pathway and this compound Inhibition

The MET receptor, upon binding its ligand, hepatocyte growth factor (HGF), dimerizes and autophosphorylates key tyrosine residues in its kinase domain, including Tyr1234 and Tyr1235. This phosphorylation event activates the receptor and initiates downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which promote cell growth, survival, and invasion. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of MET and preventing its autophosphorylation, thus abrogating downstream signaling.

Caption: MET Signaling Pathway and Inhibition by this compound.

Experimental Workflow

The following diagram outlines the major steps for conducting the Western blot analysis of p-MET.

Caption: Western Blot Experimental Workflow for p-MET Analysis.

Quantitative Data Summary

The following table summarizes the dose-dependent inhibition of MET phosphorylation by this compound in a MET-amplified cancer cell line. Data is presented as the percentage of p-MET relative to the untreated control, normalized to total MET and a loading control.

| This compound Concentration (nM) | p-MET Level (% of Control) | Standard Deviation |

| 0 (Control) | 100% | ± 5.0% |

| 1 | 45% | ± 4.2% |

| 10 | 12% | ± 2.5% |

| 100 | 3% | ± 1.8% |

| 1000 | <1% | ± 0.5% |

Note: This data is representative and may vary depending on the cell line and experimental conditions. The IC50 for p-MET inhibition by this compound is in the low nanomolar range.[1]

Detailed Experimental Protocol

This protocol is optimized for the detection of p-MET (Tyr1234/1235) in cell lysates following this compound treatment.

1. Cell Culture and Treatment

-

Seed a MET-amplified cancer cell line (e.g., EBC-1, Hs746T) in appropriate culture dishes and grow to 70-80% confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle-only control (e.g., DMSO).

2. Cell Lysis and Protein Extraction

-

After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

3. Protein Quantification

-

Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.

4. Sample Preparation for SDS-PAGE

-

To 20-30 µg of protein from each sample, add an equal volume of 2x Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes to denature the proteins.

5. SDS-PAGE

-

Load the prepared samples into the wells of a 4-12% Bis-Tris polyacrylamide gel.

-

Include a pre-stained protein ladder to monitor protein separation.

-

Run the gel in 1x MOPS or MES SDS running buffer at a constant voltage (e.g., 150V) until the dye front reaches the bottom of the gel.

6. Protein Transfer

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

-

Perform the transfer at a constant current or voltage according to the manufacturer's recommendations (e.g., 100V for 1-2 hours in a wet transfer system).

7. Blocking

-

After transfer, block the membrane in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

8. Primary Antibody Incubation

-

Dilute the primary antibodies in 5% BSA in TBST according to the manufacturer's recommendations.

-

p-MET (Tyr1234/1235) antibody: e.g., 1:1000 dilution.

-

Total MET antibody: e.g., 1:1000 dilution.

-

Loading control antibody (e.g., GAPDH, β-actin): e.g., 1:5000 dilution.

-

-

Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[3][4]

9. Secondary Antibody Incubation

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in 5% non-fat dry milk in TBST (e.g., 1:2000 to 1:10000 dilution) for 1 hour at room temperature with gentle agitation.[4]

10. Detection

-

Wash the membrane three times for 10 minutes each with TBST.

-

Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

-

Incubate the membrane with the ECL reagent for 1-5 minutes.

-

Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

11. Data Analysis

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the p-MET band intensity to the total MET band intensity for each sample.

-

Further normalize the p-MET/total MET ratio to the loading control to account for any variations in protein loading.

-

Express the results as a percentage of the p-MET level in the untreated control sample.

References

- 1. The Preclinical Pharmacology of this compound—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biophysical and structural characterization of the impacts of MET phosphorylation on this compound binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 4. CST | Cell Signaling Technology [cellsignal.com]

Application Note & Protocol: Determining the IC50 of Tepotinib in Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tepotinib is a potent and highly selective, ATP-competitive, small-molecule inhibitor of the MET receptor tyrosine kinase.[1][2] Aberrant MET signaling, resulting from MET gene amplification, overexpression, or mutations such as MET exon 14 (METex14) skipping, is a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC).[3][4][5] this compound inhibits MET phosphorylation and downstream signaling, thereby impeding tumor cell proliferation, survival, and migration.[6][7] Determining the half-maximal inhibitory concentration (IC50) is a critical step in preclinical studies to quantify the potency of this compound against different cancer cell lines and to understand its therapeutic potential in specific, biomarker-defined patient populations.

This document provides detailed protocols and data for determining the IC50 of this compound in various cancer cell lines, outlines the underlying signaling pathways, and presents an experimental workflow for in vitro assessment.

Mechanism of Action: this compound Inhibition of the MET Signaling Pathway

The MET receptor tyrosine kinase is activated upon binding its ligand, Hepatocyte Growth Factor (HGF). This leads to receptor dimerization and autophosphorylation of tyrosine residues in its kinase domain, creating docking sites for downstream signaling proteins.[3] This activation triggers several intracellular signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively drive cell proliferation, survival, invasion, and metastasis.[2]

MET dysregulation, such as through METex14 skipping mutations, can lead to sustained, ligand-independent activation of the receptor, resulting in uncontrolled tumor growth.[3] this compound selectively binds to the MET kinase domain, blocking its autophosphorylation and subsequent activation of these downstream pathways.[8]

Figure 1: this compound Inhibition of the c-Met Signaling Pathway.

This compound IC50 Data in Cancer Cell Lines

The potency of this compound varies across different cancer cell lines, largely depending on their MET alteration status. The following table summarizes published IC50 values for this compound.

| Cell Line | Cancer Type | MET Alteration | IC50 (nM) | Assay Type | Reference |

| EBC-1 | Lung Cancer | MET Amplification | 1.1 | MET Phosphorylation Assay | [8] |

| Hs746T | Gastric Cancer | METex14 Skipping, MET Amplification | 2.5 | MET Phosphorylation Assay | [8] |

| GTL-16 | Gastric Cancer | MET Amplification | 2.9 | MET Phosphorylation Assay | [8] |

| A549 | Lung Cancer | HGF-Stimulated | 5.4 | HGF-dependent MET Phosphorylation Assay | [8] |

| MKN-45 | Gastric Cancer | MET Amplification | < 1 | Cell Viability Assay | [1] |

Experimental Protocol: In Vitro IC50 Determination using a Cell Viability Assay

This protocol details a method for determining the IC50 of this compound using a tetrazolium-based cell viability assay (e.g., MTT or MTS). This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[9][10]

I. Materials and Reagents

-

Cell Lines: Cancer cell lines of interest (e.g., EBC-1, Hs746T).

-

Culture Medium: Appropriate complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound: Stock solution (e.g., 10 mM in DMSO).

-

Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

-

Trypsin-EDTA: 0.25%.

-

Assay Plates: Sterile, flat-bottom 96-well microplates.

-

Cell Viability Reagent: MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) or MTS reagent.

-

Solubilization Solution: DMSO or a detergent-based solution (for MTT assay).

-

Equipment: Humidified incubator (37°C, 5% CO2), multichannel pipette, microplate reader.

II. Experimental Workflow

Figure 2: Experimental Workflow for this compound IC50 Determination.

III. Step-by-Step Assay Procedure

-

Cell Seeding:

-

Culture cells to logarithmic growth phase.

-

Trypsinize, count, and resuspend cells in complete medium to a concentration of 0.5-1.0 x 10^5 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000-10,000 cells/well).[10]

-

Include wells for 'cells only' (untreated control) and 'medium only' (blank).

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

This compound Preparation and Treatment:

-

Prepare a serial dilution series of this compound from the stock solution using the appropriate culture medium. A common starting concentration is 10 µM, followed by 8 to 10 two-fold or three-fold dilutions.

-

Prepare a vehicle control (DMSO) at the same final concentration as the highest drug concentration well.

-

After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the corresponding this compound concentration or vehicle control.

-

Incubate the plate for an additional 72 hours.

-

-

Cell Viability Measurement (MTT Assay Example):

-

Prepare a 5 mg/mL MTT stock solution in sterile PBS.

-

Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[9]

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the crystals.[9]

-

Shake the plate gently for 10 minutes to ensure complete dissolution.[9]

-

-

Data Acquisition:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 490-570 nm.[9]

-

IV. Data Analysis and IC50 Calculation

-

Normalize Data:

-

Subtract the average absorbance of the 'medium only' (blank) wells from all other wells.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).

-

Formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

-

-

Plot Dose-Response Curve:

-

Use graphing software (e.g., GraphPad Prism, R) to plot the % Viability against the log-transformed concentration of this compound.

-

The resulting curve should be sigmoidal.

-

-

Calculate IC50:

-

Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope).

-

The software will calculate the IC50 value, which is the concentration of this compound that reduces cell viability by 50%.

-

Conclusion

This application note provides a framework for determining the IC50 of this compound in various cancer cell lines. The provided IC50 data demonstrates this compound's high potency, particularly in cell lines with MET amplifications or METex14 skipping mutations. The detailed experimental protocol offers a reliable method for researchers to assess the in vitro efficacy of this compound, aiding in the selection of appropriate models for further preclinical and translational research. Accurate and reproducible IC50 determination is fundamental to understanding the drug's activity and advancing its development as a targeted cancer therapy.

References

- 1. selleckchem.com [selleckchem.com]

- 2. MET Targeting [merckgrouponcology.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound in Non-Small-Cell Lung Cancer with MET Exon 14 Skipping Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is the mechanism of this compound Hydrochloride Hydrate? [synapse.patsnap.com]

- 8. The Preclinical Pharmacology of this compound—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]

Application Notes and Protocols for Tepotinib Organoid Culture in Drug Response Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tepotinib is a potent and highly selective oral inhibitor of the MET receptor tyrosine kinase, which is a key driver in various cancers.[1][2] Alterations in the MET gene, such as exon 14 (METex14) skipping mutations and gene amplification, can lead to aberrant MET signaling, promoting tumor cell proliferation, survival, and invasion.[1][2][3] this compound has demonstrated significant clinical activity in patients with non-small cell lung cancer (NSCLC) harboring METex14 skipping alterations.[4][5][6]